N-(3-fluoro-4-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3-Fluoro-4-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a fluorinated aromatic ring, a pyrazinone core, and a sulfanyl linker.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-3-7-16(8-4-13)24-10-9-22-19(20(24)26)27-12-18(25)23-15-6-5-14(2)17(21)11-15/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMHXLSETBLUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the two main fragments under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from peer-reviewed studies and patents, emphasizing substituent effects, synthetic yields, physical properties, and biological activities.
Table 1: Key Properties of Structurally Similar Acetamide Derivatives
Structural and Functional Group Comparisons
- Core Heterocycles: The target compound’s 3-oxo-3,4-dihydropyrazin-2-yl group () shares similarities with the pyrazolo-pyrimidine core in , both of which are nitrogen-rich heterocycles capable of π-π stacking and hydrogen bonding. However, the pyrazinone ring in the target compound may confer greater metabolic stability compared to the more reactive triazole derivatives ().
- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 4-methylphenyl (13a, ) and 4-methoxyphenyl (13b, ) substituents in . Fluorination typically enhances bioavailability and resistance to oxidative metabolism, while methoxy groups may improve solubility but reduce lipophilicity. Compared to the chromen-4-one moiety in , the target compound’s pyrazinone ring lacks aromaticity, which could reduce planar stacking interactions but improve synthetic accessibility.
Physicochemical Properties
- Melting Points: The high melting points of compounds 13a (288°C) and 13b (274°C) () suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl and hydrazinylidene groups). The target compound’s melting point is likely lower due to its non-planar pyrazinone core and flexible sulfanyl linker. The chromen-containing compound in melts at 175–178°C, indicating reduced crystallinity compared to the target compound.
- Synthetic Yields: Compounds 13a and 13b were synthesized in >90% yields (), likely due to optimized diazonium salt coupling conditions. The target compound’s synthesis may face challenges in regioselectivity during pyrazinone functionalization.
Computational and Spectral Comparisons
- DFT Studies: highlights that acetamide derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit distinct HOMO-LUMO gaps and dipole moments. The target compound’s fluoro and methyl groups likely modulate its electronic profile, affecting reactivity and binding.
- Spectral Data: IR and NMR spectra of 13a/13b () confirm the presence of cyano (2214 cm⁻¹) and carbonyl (1664 cm⁻¹) groups. The target compound’s pyrazinone carbonyl is expected to resonate similarly (~1650–1700 cm⁻¹ in IR).
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a fluorinated aromatic ring and a dihydropyrazinone moiety, suggests possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a fluoro group and a sulfanyl linkage. The molecular formula is , with a molecular weight of approximately 442.54 g/mol. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may lead to alterations in enzymatic activity or receptor signaling pathways, which can have downstream effects on cellular processes. The presence of the fluoro group enhances the compound's stability and reactivity, potentially increasing its affinity for biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study explored the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for persistent infections.
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action in HeLa cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
